molecular formula C20H22N2O6 B554552 (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid CAS No. 55478-23-4

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B554552
CAS RN: 55478-23-4
M. Wt: 386.4 g/mol
InChI Key: DPEATBWCWKCPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid” is a chemical compound with the molecular weight of 237.26 . Its IUPAC name is (2S)-2-{[(benzyloxy)carbonyl]amino}butanoic acid . The compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Synthesis of L-DOPS

    (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is used in the synthesis of (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid (L-DOPS), a precursor to norepinephrine. This process involves condensation and hydrogenation steps with a high overall yield, indicating its utility in metabolic studies and drug development (Kurosawa & Nishioka, 1996).

  • Synthesis of Chemotherapeutic Agents

    It has been used in the synthesis of potential metabolites of bendamustine (Cytostasan), a chemotherapeutic agent. This research disproved the assumption that the butanoic acid group in bendamustine is biotransformed into an ethanoic acid group in patients (Werner et al., 1991).

  • Organoselenium Compounds

    The compound has been involved in studies of organoselenium compounds, specifically in reactions leading to the formation of γ- and δ-lactones, demonstrating its potential in organic synthesis and the development of new chemical reactions (Kumar et al., 2009).

  • Pharmaceutical Intermediates

    It plays a role in the preparation of pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, where it aids in the removal of undesired isomers through sulfonation, highlighting its importance in improving drug purity (Fan, 1990).

  • Homochiral α-Amino Acids Synthesis

    This compound is also used in the synthesis of homochiral α-amino acids and bis(α-amino acids) with oligo(oxyethylene) chains. This synthesis is important for producing specific types of amino acids used in various biological and pharmaceutical applications (Bělohradský et al., 2003).

  • Rhodium-Catalyzed Asymmetric Hydrogenation

    It has been used in studies exploring rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the development of chiral pharmaceutical ingredients (Imamoto et al., 2012).

  • Antimicrobial Activity

    Research has been conducted on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing this compound. This demonstrates its relevance in creating new antimicrobial agents (Mickevičienė et al., 2015).

  • Enzyme-linked Immuno-Sorbent Assay (ELISA) Development

    The compound has been used in the development of ELISA methods for detecting residues of pesticides like carbofuran, showcasing its application in environmental and food safety (Yang et al., 2008).

Safety And Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLJGVZPXYNGT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428605
Record name (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

CAS RN

55478-23-4
Record name (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Blankson - 2016 - search.proquest.com
Antibiotic resistance poses a significant challenge in anti-infective therapy. There are several mechanisms involved in antibiotic resistance with efflux being a major determinant. …
Number of citations: 3 search.proquest.com
GA Blankson, AK Parhi, M Kaul, DS Pilch… - … & medicinal chemistry, 2019 - ncbi.nlm.nih.gov
A wide range of compounds have been identified that can potentiate antibiotic activity. Several studies have examined the structure-activity of various NorA efflux pump inhibitors for …
Number of citations: 7 www.ncbi.nlm.nih.gov

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